N,N-dimethylpiperazine-1-carboxamide hydrochloride

描述

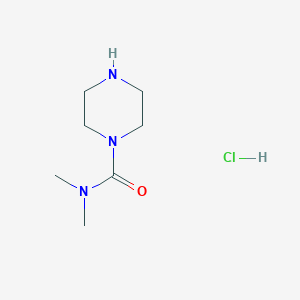

N,N-dimethylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpiperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N,N-dimethylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Androgen Receptor Antagonism

N,N-Dimethylpiperazine-1-carboxamide derivatives have been studied for their activity as androgen receptor antagonists. A notable compound in this category is YM-175735, which has demonstrated potent antiandrogenic properties, outperforming the well-known drug bicalutamide in efficacy. In vivo studies indicated that YM-175735 inhibited prostate cancer growth with an effective dose (ED50) of 1.1 mg/kg, making it a promising candidate for prostate cancer treatment .

2. Pain Management and Anti-inflammatory Properties

Research has indicated that compounds similar to N,N-dimethylpiperazine-1-carboxamide may be involved in treating pain and inflammation. These compounds can interact with various biological pathways, potentially offering new avenues for pain management therapies .

Biological Research Applications

1. Neurodegenerative Disease Research

N,N-Dimethylpiperazine-1-carboxamide derivatives have been implicated in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests they could be beneficial in addressing conditions like Alzheimer's and Parkinson's disease, although specific studies on this compound are still emerging .

2. Antiparasitic Activity

Some derivatives of this compound have shown promise against parasitic infections, particularly those caused by Plasmodium falciparum, the causative agent of malaria. The compounds exhibit activity across various life stages of the parasite, indicating their potential as antimalarial agents .

Synthetic Methodologies

1. C–N Cross-Coupling Reactions

N,N-Dimethylpiperazine-1-carboxamide hydrochloride is utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize anilines and related compounds. These reactions are crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

2. Structure-Activity Relationship Studies

The compound serves as a scaffold in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of related compounds. By modifying various functional groups on the piperazine ring, researchers can enhance the potency and selectivity of these derivatives for specific biological targets .

Summary of Key Findings

作用机制

The mechanism of action of N,N-dimethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

1,4-Dimethylpiperazine: A related compound with similar structural features but different chemical properties.

N,N′-Dimethylpiperazine: Another derivative of piperazine with distinct applications and reactivity.

Uniqueness

N,N-dimethylpiperazine-1-carboxamide hydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

生物活性

N,N-Dimethylpiperazine-1-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which is known for its ability to interact with various biological targets. Its chemical formula is . The compound's unique structure contributes to its distinct pharmacological properties.

The biological activity of this compound is primarily mediated through interactions with specific receptors and enzymes. Research indicates that it may inhibit certain pathways involved in cellular signaling, potentially affecting processes such as:

- Enzyme Inhibition : The compound has shown the capability to inhibit enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing physiological responses related to neurotransmission and metabolic regulation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations .

Antiparasitic Effects

Research indicates promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies reveal that derivatives of the compound can exhibit low cytotoxicity while maintaining high selectivity indices against the parasite .

Neuroprotective Properties

The compound's potential neuroprotective effects have been evaluated in models of neurodegenerative diseases. It may modulate pathways involved in oxidative stress and inflammation, which are crucial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antiparasitic Activity : A study reported that certain derivatives showed IC50 values in the sub-micromolar range against P. falciparum, indicating potent antiplasmodial activity . The selectivity index was also favorable, suggesting minimal toxicity to human cells.

- Neuroprotective Effects : Research focusing on the compound's effects on neuronal cells highlighted its ability to reduce oxidative stress markers, suggesting a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Selectivity Index |

|---|---|---|---|

| This compound | Structure | Antiparasitic, Neuroprotective | High |

| 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | Structure | Antimicrobial | Moderate |

This table illustrates how this compound compares with similar compounds regarding biological activities and selectivity.

属性

IUPAC Name |

N,N-dimethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-9(2)7(11)10-5-3-8-4-6-10;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAWLWDCEUALHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804150 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

215453-80-8 | |

| Record name | N,N-dimethylpiperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。